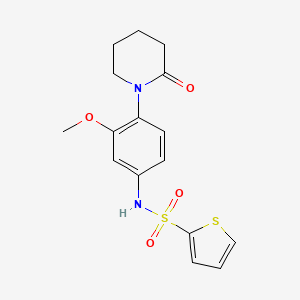
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide” is a chemical compound that is extensively utilized for diverse scientific investigations. It has a unique structure and sulfonamide functionality, making it a versatile tool for various research applications. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Chemical Reactions Analysis
The sulfonamide motif in the compound has various applications in organic synthesis. It can act as an activating group, protecting group, leaving group, and as a molecular scaffold .Applications De Recherche Scientifique
Synthesis and Characterization
Sulfonamide compounds are synthesized through various chemical reactions, including the homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds, demonstrating the versatility of sulfonamides in chemical synthesis (Beney, Boumendjel, & Mariotte, 1998). Furthermore, the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reaction highlights the ability to produce various sulfonamide derivatives with potential biological activities (Noreen et al., 2017).
Biological Activities
Sulfonamide compounds exhibit a wide range of bioactivities, including inhibitory potential against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes at nanomolar levels, making them promising candidates for novel drug design (Tuğrak et al., 2020). This highlights the potential therapeutic applications of sulfonamide derivatives in treating diseases associated with these enzymes.
Drug Development
In drug development, sulfonamide compounds have been identified as potent and bioavailable CCR4 receptor antagonists, leading to the discovery of candidate drugs for treating conditions mediated by this receptor (Kindon et al., 2017). Moreover, the synthesis and characterization of quinazoline derivatives as diuretic and antihypertensive agents indicate the role of sulfonamide derivatives in addressing cardiovascular diseases (Rahman et al., 2014).
Mécanisme D'action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .
Mode of Action
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor versus the synthetic tripeptide substrate . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, this compound reduces thrombin generation, indirectly inhibiting platelet aggregation . This action affects the coagulation cascade, a biochemical pathway responsible for blood clot formation. The inhibition of FXa disrupts this pathway, reducing the risk of thromboembolic diseases .
Pharmacokinetics
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of this compound in humans, but it is inactive against human FXa .
Result of Action
The result of the action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This leads to a dose-dependent antithrombotic efficacy at doses that preserve hemostasis .
Action Environment
The action, efficacy, and stability of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can be influenced by various environmental factors.
Propriétés
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-22-14-11-12(17-24(20,21)16-6-4-10-23-16)7-8-13(14)18-9-3-2-5-15(18)19/h4,6-8,10-11,17H,2-3,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGPLXQKOKJILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2861868.png)
![methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2861869.png)
![2-[2-(3-Cyclopropyl-6-oxopyridazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B2861872.png)
![N-{3'-acetyl-7-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2861873.png)
![N-(4-methylcyclohexyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2861875.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2861876.png)
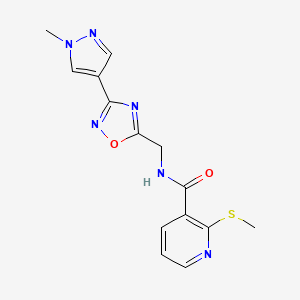
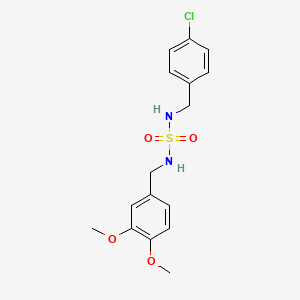
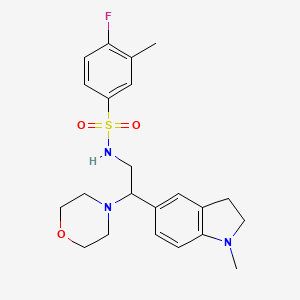
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2861881.png)
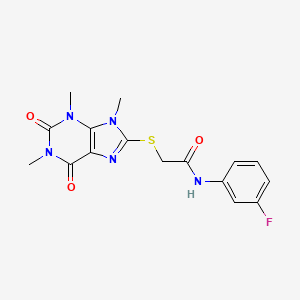
![methyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2861884.png)

![N-(2,4-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2861888.png)